molecular formula C13H16BrN3O3S B12115813 [(4-Bromo-3-methoxyphenyl)sulfonyl](3-imidazolylpropyl)amine

[(4-Bromo-3-methoxyphenyl)sulfonyl](3-imidazolylpropyl)amine

Cat. No.: B12115813
M. Wt: 374.26 g/mol
InChI Key: YCSZRIQUWQDQCL-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a 4-bromo-3-methoxyphenyl ring and a 3-imidazolylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methoxyphenyl)sulfonylamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base.

Major Products

    Oxidation: 4-bromo-3-methoxybenzoic acid.

    Reduction: (4-Bromo-3-methoxyphenyl)sulfanylamine.

    Substitution: 4-azido-3-methoxyphenylsulfonyl(3-imidazolylpropyl)amine.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-3-methoxyphenyl)sulfonylamine is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology

The compound’s imidazole moiety is of particular interest in biological research due to its presence in many bioactive molecules. It can be used to study enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for developing new drugs. Its structure suggests potential activity against certain enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-Bromo-3-methoxyphenyl)sulfonylamine exerts its effects depends on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can form strong hydrogen bonds, affecting protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methoxyphenyl)sulfonylamine
  • (4-Bromo-3-methoxyphenyl)sulfonylamine
  • (4-Bromo-3-methoxyphenyl)sulfonylamine

Uniqueness

(4-Bromo-3-methoxyphenyl)sulfonylamine is unique due to the specific combination of its functional groups. The presence of both a bromine atom and an imidazole ring provides distinct reactivity and binding properties, making it versatile for various applications.

Properties

Molecular Formula

C13H16BrN3O3S

Molecular Weight

374.26 g/mol

IUPAC Name

4-bromo-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H16BrN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3

InChI Key

YCSZRIQUWQDQCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Br

Origin of Product

United States

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